Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-aminothiophene derivatives with benzyl chloride and chloroacetyl chloride under specific conditions . The reaction conditions often involve the use of solvents like chloroform and neutralization with sodium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative of the compound .
Scientific Research Applications
Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress . These interactions lead to neuroprotective and anti-inflammatory effects, which are beneficial in treating neurodegenerative diseases .
Comparison with Similar Compounds
Methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate can be compared with other similar compounds such as:
2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine: This compound shares a similar core structure but lacks the methyl ester group.
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound has a different ring structure but similar functional groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13ClN2O2S |
---|---|
Molecular Weight |
332.8 g/mol |
IUPAC Name |
methyl 2-benzyl-4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H13ClN2O2S/c1-9-12-14(17)18-11(8-10-6-4-3-5-7-10)19-15(12)22-13(9)16(20)21-2/h3-7H,8H2,1-2H3 |
InChI Key |
OVUZWCXQWIEKLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(=N2)CC3=CC=CC=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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